An In-depth Technical Guide to the Core Properties of 5-Ethyl-3,5-dimethyloctane
An In-depth Technical Guide to the Core Properties of 5-Ethyl-3,5-dimethyloctane
This guide provides a comprehensive overview of the fundamental properties of the branched alkane, 5-Ethyl-3,5-dimethyloctane. Designed for researchers, scientists, and professionals in drug development, this document synthesizes its known chemical and physical characteristics, discusses its structural elucidation through spectroscopic methods, and explores its reactivity and potential applications based on the broader understanding of dodecane isomers.
Molecular Structure and Identification
5-Ethyl-3,5-dimethyloctane is a saturated hydrocarbon with the chemical formula C12H26. As an isomer of dodecane, it features a unique branching structure that significantly influences its physical properties.[1][2][3] The precise arrangement of its ethyl and methyl groups along the octane backbone distinguishes it from the 354 other possible structural isomers of dodecane.[1]
The IUPAC name, 5-Ethyl-3,5-dimethyloctane, clearly defines its structure: an eight-carbon main chain (octane) with a methyl group at the third carbon, and both an ethyl and a methyl group at the fifth carbon.
Key Identifiers:
| Identifier | Value | Source |
| CAS Number | 62183-65-7 | [2][3] |
| Molecular Formula | C12H26 | [2][3] |
| Molecular Weight | 170.33 g/mol | [2][3] |
| IUPAC Name | 5-ethyl-3,5-dimethyloctane | [2] |
| Canonical SMILES | CCCC(C)(CC)CC(C)CC | [2] |
| InChI | InChI=1S/C12H26/c1-6-9-12(5,8-3)10-11(4)7-2/h11H,6-10H2,1-5H3 | [2] |
| InChIKey | OLBJDMSGRVKJMF-UHFFFAOYSA-N | [2] |
Physicochemical Properties
Boiling Point
Branched alkanes typically exhibit lower boiling points compared to their straight-chain isomers.[4][5][6] This is due to the reduced surface area of the more compact, branched molecules, which leads to weaker van der Waals dispersion forces between them.[5][6] For comparison, n-dodecane has a boiling point of 216.2 °C.[7] It is therefore expected that the boiling point of 5-Ethyl-3,5-dimethyloctane is lower than this value.
Melting Point
The melting points of branched alkanes are influenced by the degree of branching and molecular symmetry.[8] Highly symmetrical molecules tend to have higher melting points than their less symmetrical or straight-chain counterparts because they can pack more efficiently into a crystal lattice. Given the asymmetrical nature of 5-Ethyl-3,5-dimethyloctane, its melting point is likely to be lower than that of the highly symmetrical 2,2,3,3-tetramethylbutane, but a precise value is not documented. The melting point of n-dodecane is -9.6 °C.[7]
Density
As with other dodecane isomers, 5-Ethyl-3,5-dimethyloctane is expected to have a density less than that of water.[8] The density of n-dodecane is approximately 0.75 g/mL at 25 °C.[9] Branched isomers generally have slightly lower densities than their linear counterparts.
Solubility
Following the principle of "like dissolves like," 5-Ethyl-3,5-dimethyloctane, as a nonpolar alkane, is virtually insoluble in polar solvents such as water.[5][6] It is, however, expected to be soluble in a wide range of nonpolar organic solvents, including other hydrocarbons (e.g., hexane, toluene), ethers, and chlorinated solvents.[5][6]
Summary of Predicted Physicochemical Properties:
| Property | Predicted Value/Characteristic | Rationale |
| Boiling Point | < 216.2 °C | Increased branching reduces intermolecular forces compared to n-dodecane.[4][5][6] |
| Melting Point | Undetermined, likely low | Asymmetrical branching disrupts efficient crystal packing.[8] |
| Density | < 1 g/mL | Typical for alkanes.[8] |
| Solubility in Water | Insoluble | Nonpolar nature prevents interaction with polar water molecules.[5][6] |
| Solubility in Organic Solvents | Soluble in nonpolar solvents | "Like dissolves like" principle.[5][6] |
Spectroscopic Characterization
The structural elucidation of 5-Ethyl-3,5-dimethyloctane relies on modern spectroscopic techniques. While experimental spectra for this specific isomer are not widely published, we can predict the key features of its NMR and mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Spectroscopy: The carbon skeleton of 5-Ethyl-3,5-dimethyloctane is asymmetric, meaning each of the 12 carbon atoms is chemically unique and would produce a distinct signal in the ¹³C NMR spectrum. A predicted ¹³C NMR spectrum can be generated using computational tools.
Caption: Predicted ¹³C NMR chemical shifts for 5-Ethyl-3,5-dimethyloctane.
Mass Spectrometry (MS)
Under electron ionization (EI), branched alkanes undergo characteristic fragmentation.[10] The molecular ion peak (M⁺) for 5-Ethyl-3,5-dimethyloctane at m/z 170 would likely be of low abundance or absent.[10] Fragmentation is expected to occur preferentially at the branching points, leading to the formation of more stable secondary and tertiary carbocations.[10][11][12] The loss of the largest alkyl group at a branch point is typically favored.[10][11]
Caption: Predicted major fragmentation pathways for 5-Ethyl-3,5-dimethyloctane in EI-MS.
Chemical Reactivity and Synthesis
Reactivity
As a saturated alkane, 5-Ethyl-3,5-dimethyloctane is generally unreactive.[13] Alkanes lack functional groups, and their C-C and C-H single bonds are strong and nonpolar, making them resistant to attack by most chemical reagents.[14] The primary reactions that alkanes undergo are combustion and free-radical halogenation.[15][16]
-
Combustion: In the presence of excess oxygen, 5-Ethyl-3,5-dimethyloctane will undergo complete combustion to produce carbon dioxide and water, releasing a significant amount of energy.[17]
-
Free-Radical Halogenation: This compound can react with halogens (e.g., Cl₂, Br₂) in the presence of UV light or heat to form a mixture of halogenated alkanes.[15] The reaction proceeds via a free-radical chain mechanism. Bromination is more selective than chlorination and would preferentially substitute a hydrogen atom at the most substituted carbon atom (the tertiary carbon at position 5).[15]
Synthesis
There are no specific, documented laboratory syntheses for 5-Ethyl-3,5-dimethyloctane. However, general methods for the synthesis of highly branched alkanes are applicable. These often involve the construction of a carbon skeleton followed by the removal of functional groups.
A plausible synthetic approach could involve a Grignard reaction between a suitable ketone and an organomagnesium halide to create a tertiary alcohol, followed by dehydration to an alkene and subsequent catalytic hydrogenation.[18]
Caption: A potential synthetic pathway for 5-Ethyl-3,5-dimethyloctane.
Industrially, branched alkanes are typically produced through processes like catalytic cracking and isomerization of petroleum feedstocks.[19]
Applications and Industrial Relevance
There are no specific, documented applications for pure 5-Ethyl-3,5-dimethyloctane. However, as a dodecane isomer, it falls into a class of compounds with significant industrial importance.[1][20]
-
Fuel and Lubricants: Branched alkanes are major components of gasoline, jet fuel, and lubricants.[1][19] Their branched structure contributes to higher octane ratings in gasoline and improved viscosity and flow properties at low temperatures in lubricants.
-
Solvents and Diluents: Dodecane and its isomers are used as nonpolar solvents in organic synthesis and as diluents in industrial processes, such as in nuclear reprocessing plants.[1]
-
Chemical Intermediates: While generally unreactive, alkanes can be functionalized through halogenation, providing a starting point for the synthesis of other chemicals.[16]
Safety and Toxicology
Specific toxicological data for 5-Ethyl-3,5-dimethyloctane is not available. However, for dodecane isomers in general, the following safety considerations apply:
-
Flammability: Dodecane isomers are flammable liquids.[21]
-
Aspiration Hazard: If swallowed, they can be aspirated into the lungs, which can cause chemical pneumonitis.[21]
-
Skin and Eye Irritation: Prolonged or repeated skin contact may cause irritation and dermatitis. Eye contact may cause mild irritation.
-
Inhalation: High concentrations of vapor may cause dizziness, headaches, and nausea.
Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated area.
Conclusion
5-Ethyl-3,5-dimethyloctane is a structurally interesting, though not extensively studied, branched alkane. While specific experimental data on its physicochemical properties are scarce, its behavior can be reliably predicted based on the established principles of hydrocarbon chemistry. Its significance lies in its membership in the dodecane isomer family, a class of compounds that are fundamental to the fuel, lubricant, and chemical industries. Further research to determine its specific properties would be beneficial for a more complete understanding of the structure-property relationships among the numerous isomers of dodecane.
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